molecular formula C8H16Cl2N2O B1661590 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride CAS No. 92380-26-2

3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1661590
CAS No.: 92380-26-2
M. Wt: 227.13 g/mol
InChI Key: CNCIGTWUWWXRKS-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride: is a chemical compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropionyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substituted derivatives with different functional groups.
  • Reduced alcohols.
  • Oxidized carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can be used to investigate the interactions of these compounds with biological targets, such as enzymes or receptors .

Medicine: It can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. It can be used to modify the properties of polymers or other materials to enhance their performance .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts .

Properties

IUPAC Name

3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCIGTWUWWXRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549255
Record name 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92380-26-2
Record name NSC59435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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